Terlipressin acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Terlipressin Acetate is a compound with the molecular formula C56H82N16O19S2 . It’s a synthetic analogue of vasopressin, an endogenous neurohormone that acts as a vasoconstrictor . It’s used as a vasoactive drug in the management of low blood pressure . It’s also used to improve kidney function in adults with hepatorenal syndrome .
Synthesis Analysis
Terlipressin is synthesized by Solid Phase Peptide Synthesis (SPPS) using Boc strategy . All analogs are prepared on MBHA resin by assembling the LVP sequence, adding single Gly residues, and splitting the resin where appropriate .
Molecular Structure Analysis
The molecular weight of Terlipressin Acetate is 1347.5 g/mol . The IUPAC name is acetic acid; (2 S )-1- [ (4 R ,7 S ,10 S ,13 S ,16 S ,19 R )-19- [ [2- [ [2- [ (2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7- (2-amino-2-oxoethyl)-10- (3-amino-3-oxopropyl)-13-benzyl-16- [ (4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]- N - [ (2 S )-6-amino-1- [ (2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide .
Chemical Reactions Analysis
Terlipressin is a synthetic vasopressin analogue with relative specificity for the splanchnic circulation where it causes vasoconstriction in these vessels with a reduction in portal pressure .
Physical And Chemical Properties Analysis
Terlipressin Acetate is physically and chemically stable under certain conditions . All reconstituted infusor concentrations retained above 90% of the original concentration over the test conditions .
Aplicaciones Científicas De Investigación
Treatment of Hepatorenal Syndrome
Terlipressin is used for the prevention and treatment of renal decline in Hepatorenal Syndrome . It is a synthetic analog of vasopressin and has double the preference for vasopressin V1 receptors compared to V2 receptors . The FDA granted approval to terlipressin in September 2022 .
Management of Acute Variceal Bleed
Terlipressin has been recommended for the management of acute variceal bleed (AVB) . There is documented mortality benefit with terlipressin therapy in AVB .
Treatment of Acute-on-Chronic Liver Failure
Terlipressin is an effective drug for hepatorenal syndrome (HRS) reversal in patients with liver cirrhosis and acute-on-chronic liver failure .
Management of Refractory Ascites
There is some evidence to support the use of this drug in refractory ascites . However, terlipressin is not yet recommended for such indications .
Treatment of Hepatic Hydrothorax
Terlipressin has been studied for its potential use in the treatment of hepatic hydrothorax .
Prevention of Paracentesis-Induced Circulatory Dysfunction
Terlipressin has been investigated for its potential use in the prevention of paracentesis-induced circulatory dysfunction .
Use During Liver Transplantation
Terlipressin has been studied for its potential use perioperatively during liver transplantation .
Management of Various Shock States
As a potent vasopressor, terlipressin has been investigated in various shock states and conditions with diminished vasomotor tone .
Safety And Hazards
Terlipressin may cause serious or fatal respiratory failure . It may also cause serious side effects such as blue-colored appearance in your skin, lips, fingers, or toes; a light-headed feeling, like you might pass out; chest pain or pressure; fever or chills, feeling cold; pain in your arms or legs; numbness or tingling in your hands or feet; bloody or tarry stools; weight gain, or swelling in your arms or legs; or hypoxia symptoms .
Propiedades
IUPAC Name |
acetic acid;(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H74N16O15S2.C2H4O2/c53-17-5-4-9-31(45(76)60-23-41(57)72)63-51(82)38-10-6-18-68(38)52(83)37-27-85-84-26-36(61-44(75)25-59-43(74)24-58-42(73)22-54)50(81)65-34(20-29-11-13-30(69)14-12-29)48(79)64-33(19-28-7-2-1-3-8-28)47(78)62-32(15-16-39(55)70)46(77)66-35(21-40(56)71)49(80)67-37;1-2(3)4/h1-3,7-8,11-14,31-38,69H,4-6,9-10,15-27,53-54H2,(H2,55,70)(H2,56,71)(H2,57,72)(H,58,73)(H,59,74)(H,60,76)(H,61,75)(H,62,78)(H,63,82)(H,64,79)(H,65,81)(H,66,77)(H,67,80);1H3,(H,3,4)/t31-,32-,33-,34-,35-,36-,37-,38-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDVFOPTAIPAGA-LCGYVTRFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H78N16O17S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1287.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Terlipressin acetate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.